molecular formula C17H18N2OS B2933015 N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide CAS No. 1293157-93-3

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide

Cat. No. B2933015
CAS RN: 1293157-93-3
M. Wt: 298.4
InChI Key: FQDSQBINWXMFOK-UHFFFAOYSA-N
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Description

“N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide” is a complex organic compound. It contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group), and a cyclohexylmethyl group attached to a cyano group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The benzothiophene group is aromatic, which means it is stable and can participate in pi stacking interactions. The carboxamide group can participate in hydrogen bonding, and the cyclohexylmethyl group is a flexible aliphatic chain .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its functional groups. The benzothiophene could potentially undergo electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Catalytic Applications

Research on palladium nanoparticles supported on mesoporous graphitic carbon nitride shows significant activity in the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in the chemical industry. This catalyst demonstrates high selectivity and conversion under mild conditions, indicating the potential utility of similar compounds in catalysis and chemical synthesis (Wang et al., 2011).

Drug Discovery and Biological Applications

Compounds with structural similarities have been explored for their biological activities. For example, benzothiazole derivatives synthesized for antitumor activities show promising in vitro inhibitory effects on tumorigenic cell lines, highlighting the potential of such compounds in medicinal chemistry and oncology research (Yoshida et al., 2005).

Material Science and Sensing Applications

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated colorimetric sensing of fluoride anions, showcasing the application of such compounds in developing sensory materials for environmental and health monitoring (Younes et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it would interact with biological targets in the body to exert its effects .

properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c18-10-15(12-6-2-1-3-7-12)19-17(20)14-11-21-16-9-5-4-8-13(14)16/h4-5,8-9,11-12,15H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDSQBINWXMFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide

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